N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide core, substituted with a 3,5-dimethylphenyl group and a sulfonamide moiety containing a tetrahydrofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 3,5-dimethylphenylamine under anhydrous conditions, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the benzamide intermediate with N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-(N-methyl-N-(methylsulfamoyl)benzamide: Similar structure but lacks the tetrahydrofuran ring.
N-(3,5-dimethylphenyl)-4-(N-methyl-N-(ethylsulfamoyl)benzamide: Similar structure with an ethyl group instead of the tetrahydrofuran ring.
Uniqueness
N-(3,5-dimethylphenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-11-16(2)13-18(12-15)22-21(24)17-6-8-20(9-7-17)28(25,26)23(3)14-19-5-4-10-27-19/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDHDLPJHVWQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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